molecular formula C12H24N2O2 B8006957 Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate

Cat. No.: B8006957
M. Wt: 228.33 g/mol
InChI Key: NWFQIKRLZPHXDX-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate is a piperidine-based chemical building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a common protecting strategy for amines that enhances stability and handling during complex multi-step synthetic sequences. Piperidine derivatives are pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) for a range of therapeutic areas . Specifically, structurally similar piperidine-carbamate compounds are being investigated in cutting-edge oncology research, such as in the development of METTL3 inhibitors . METTL3 is an RNA methyltransferase identified as an oncogenic driver in many cancers, and its inhibition represents a novel therapeutic strategy for proliferative conditions . As a key synthetic intermediate, this reagent enables researchers to access complex molecular architectures for probing biological pathways and developing new candidate molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can be assured of a reliable supply of this high-quality building block to support their investigative work in pharmaceutical development.

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-10(7-6-8-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFQIKRLZPHXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting critical variations in substituents, stereochemistry, and molecular properties:

Compound Name Molecular Formula Key Structural Features CAS Number Source ID
Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate C₁₂H₂₂N₂O₂ 2-methylpiperidin-3-yl core; N-methyl and tert-butyl carbamate groups 1032684-85-7
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ Piperidin-3-yl core; lacks 2-methyl group 860169-74-0
tert-Butyl ((2R,3S)-2-methylpiperidin-3-yl)carbamate C₁₁H₂₂N₂O₂ Stereospecific (2R,3S) configuration; no N-methyl group 1032684-85-7
tert-Butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride C₁₀H₂₁ClN₂O₂ Pyrrolidine (5-membered ring) instead of piperidine; hydrochloride salt 1788058-40-1
tert-Butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate C₁₀H₁₂BrClN₂O₂ Pyridine ring with halogen substituents; lacks piperidine and N-methyl groups 1227958-32-8
Key Observations:

Halogenated pyridine derivatives (e.g., ) exhibit distinct electronic properties due to electron-withdrawing substituents, making them suitable for cross-coupling reactions in drug discovery .

The N-methyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .

Stereochemical Influence :

  • The (2R,3S) configuration in the target compound may lead to enantioselective interactions with biological targets, such as enzymes or receptors, compared to racemic mixtures .

Biological Activity

Tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group and a piperidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_2

This structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances the stability of the compound-receptor complex.

These interactions can modulate pathways related to signal transduction and metabolic regulation, making it a candidate for therapeutic applications.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties. Key findings include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. In vitro studies demonstrated that it could prevent amyloid beta peptide aggregation and fibril formation, suggesting neuroprotective effects against neurodegenerative processes .
  • Cell Viability Studies : In astrocyte cell cultures treated with amyloid beta 1-42, this compound showed a protective effect, improving cell viability significantly compared to untreated controls .

Case Studies

  • In Vitro Studies :
    • Objective : Assess the protective effects against Aβ 1-42 induced toxicity.
    • Results : The compound improved astrocyte viability from 43.78% (Aβ treatment alone) to 62.98% when co-treated with this compound, indicating its potential as a neuroprotective agent .
  • In Vivo Models :
    • Objective : Evaluate the efficacy in scopolamine-induced oxidative stress models.
    • Results : While showing some protective effects in reducing malondialdehyde (MDA) levels, this compound did not demonstrate statistically significant differences compared to established treatments like galantamine, likely due to bioavailability issues in the brain .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionTherapeutic Applications
This compoundNeuroprotective; Enzyme inhibitionInteraction with β-secretase and acetylcholinesteraseAlzheimer's disease
GalantamineAcetylcholinesterase inhibitorCompetitive inhibitionAlzheimer's disease
DonepezilAcetylcholinesterase inhibitorReversible inhibitionCognitive enhancement in dementia

Q & A

Q. What synthetic strategies are commonly employed for the preparation of tert-butyl N-methyl-N-(2-methylpiperidin-3-YL)carbamate?

The synthesis typically involves multi-step protocols using tert-butyl carbamate and functionalized piperidine derivatives. Key steps include:

  • Amine protection : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines during coupling reactions .
  • Coupling conditions : Reactions under anhydrous conditions with bases like triethylamine to facilitate carbamate formation. Solvents such as dichloromethane or THF are preferred for solubility .
  • Purification : Column chromatography with silica gel or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring and carbamate linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous stereochemical assignment using programs like SHELXL or SIR97 .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream modifications?

The Boc group acts as a transient protecting agent, enabling selective functionalization of secondary amines. It is stable under basic conditions but cleaved under acidic (e.g., TFA) or hydrogenolytic conditions, allowing for deprotection in later synthetic steps .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the 2-methylpiperidin-3-YL moiety?

  • Chiral auxiliaries : Use of enantiomerically pure starting materials or chiral catalysts to control stereochemistry .
  • Dynamic resolution : Adjusting reaction kinetics (temperature, solvent polarity) to favor the desired diastereomer .
  • Crystallographic validation : Post-synthesis X-ray analysis to confirm stereochemical outcomes .

Q. What methodologies resolve contradictions in reported reaction yields for similar carbamate derivatives?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification. Comparative studies using dichloromethane vs. acetonitrile are recommended .
  • Catalyst optimization : Screening Pd or Cu catalysts for cross-coupling steps to enhance efficiency .
  • Real-time monitoring : In-line FTIR or LC-MS to track reaction progress and identify side products .

Q. What experimental approaches are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Enzyme inhibition assays : Competitive binding studies using fluorogenic substrates or SPR (surface plasmon resonance) to measure IC₅₀ values .
  • Molecular docking : Computational modeling (e.g., AutoDock) to predict binding modes to active sites, validated by mutagenesis studies .
  • Cellular uptake studies : Radiolabeling (³H/¹⁴C) or fluorescence tagging to assess permeability in cell cultures .

Q. How can reaction conditions be optimized to mitigate byproduct formation during carbamate synthesis?

  • Temperature control : Lower temperatures (0–5°C) reduce undesired nucleophilic substitutions .
  • Stoichiometric precision : Exact molar ratios of amine and carbonylating agents (e.g., Boc₂O) to prevent over-alkylation .
  • Workup protocols : Aqueous extraction (pH-adjusted) to remove unreacted reagents and acidic byproducts .

Data Analysis & Mechanistic Questions

Q. How do researchers analyze conflicting data in spectroscopic characterization (e.g., NMR peak splitting)?

  • Variable temperature (VT) NMR : Resolve dynamic effects like rotameric equilibria .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • Comparative crystallography : Cross-validate NMR assignments with X-ray data .

Q. What strategies validate the mechanistic pathways proposed for carbamate formation?

  • Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction intermediates via MS/MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .
  • DFT calculations : Simulate transition states to predict regioselectivity .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Forced degradation studies : Exposure to heat, light, and humidity, followed by HPLC analysis to quantify decomposition products .
  • Accelerated stability testing : Long-term storage at 40°C/75% RH to simulate shelf-life conditions .

Comparative & Application-Focused Questions

Q. How does the 2-methylpiperidin-3-YL substituent influence biological activity compared to other piperidine derivatives?

  • Structure-activity relationship (SAR) : Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
  • Enzyme selectivity : Bulkier substituents reduce off-target effects in kinase inhibition assays .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

  • Solubility constraints : Poor aqueous solubility may require DMSO stocks >10 mM, risking assay interference .
  • Metabolic instability : Rapid hepatic clearance in preclinical models necessitates prodrug derivatization .

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